molecular formula C19H22BrN3O2S B328753 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA

Cat. No.: B328753
M. Wt: 436.4 g/mol
InChI Key: GKEFOMLLAPMGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA is a complex organic compound with the molecular formula C19H22BrN3O2S and a molecular weight of 436.4 g/mol. This compound is characterized by the presence of a bromine atom, a nicotinamide moiety, and a tert-butylphenoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA typically involves multiple steps, including the introduction of the bromine atom, the formation of the nicotinamide structure, and the attachment of the tert-butylphenoxy group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes

Mechanism of Action

The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA include other brominated nicotinamide derivatives and compounds with tert-butylphenoxy groups. These compounds may share similar chemical properties but differ in their biological activities and applications.

Properties

Molecular Formula

C19H22BrN3O2S

Molecular Weight

436.4 g/mol

IUPAC Name

5-bromo-N-[2-(4-tert-butylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H22BrN3O2S/c1-19(2,3)14-4-6-16(7-5-14)25-9-8-22-18(26)23-17(24)13-10-15(20)12-21-11-13/h4-7,10-12H,8-9H2,1-3H3,(H2,22,23,24,26)

InChI Key

GKEFOMLLAPMGPJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.